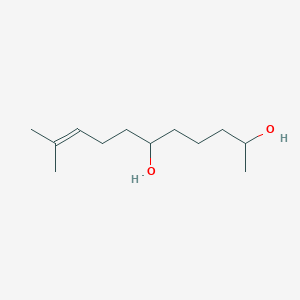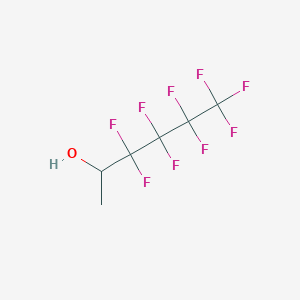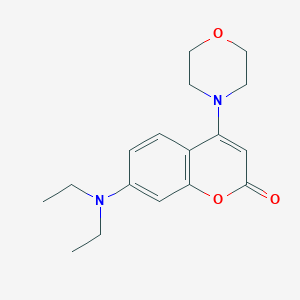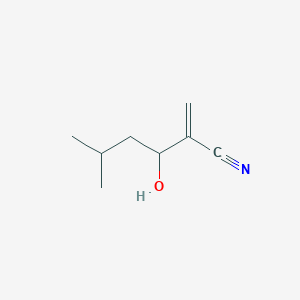![molecular formula C30H22N4O4 B14294234 11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid CAS No. 119936-19-5](/img/structure/B14294234.png)
11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[1511102,1505,1407,12021,29023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid is a complex organic compound characterized by its unique heptacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid typically involves multi-step organic reactions. These reactions often require specific catalysts and controlled environments to ensure the correct formation of the heptacyclic structure. Common synthetic routes may include cyclization reactions, where smaller cyclic compounds are combined to form the larger heptacyclic framework.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[1511102,1505,1407,12021,29
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly if it exhibits bioactivity.
Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. These interactions could involve binding to specific enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved would vary based on the context of its application, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 16-Methoxy-14-oxohexadec-15-enoic acid, methyl ester is another complex organic compound with a distinct structure and potential applications.
11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid: shares similarities with other heptacyclic compounds, such as those containing similar nitrogen and carbon arrangements.
Uniqueness
The uniqueness of this compound lies in its heptacyclic structure and the specific arrangement of its functional groups. This configuration may confer unique chemical properties and reactivity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
119936-19-5 |
|---|---|
Formule moléculaire |
C30H22N4O4 |
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
11-ethyl-16-methyl-1,6,13,22-tetrazaheptacyclo[15.11.1.02,15.05,14.07,12.021,29.023,28]nonacosa-2(15),3,5,7,9,11,13,17(29),18,20,23,25,27-tridecaene-4,24-dicarboxylic acid |
InChI |
InChI=1S/C30H22N4O4/c1-3-15-7-4-10-19-24(15)33-27-23-14(2)16-8-5-11-20-28(16)34(22(23)13-18(30(37)38)26(27)31-19)21-12-6-9-17(29(35)36)25(21)32-20/h4-14,32H,3H2,1-2H3,(H,35,36)(H,37,38) |
Clé InChI |
VYIJKBIALHSKCF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)N=C3C(=CC4=C(C3=N2)C(C5=C6N4C7=CC=CC(=C7NC6=CC=C5)C(=O)O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14294201.png)
![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)

![({2-[(3-{[3-(Dodecyloxy)propyl]carbamoyl}-4-hydroxy-8-{[(2-methylpropoxy)carbonyl]amino}naphthalen-1-YL)oxy]ethyl}sulfanyl)acetic acid](/img/structure/B14294223.png)


![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)

